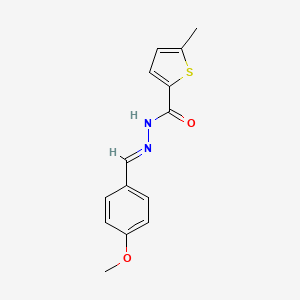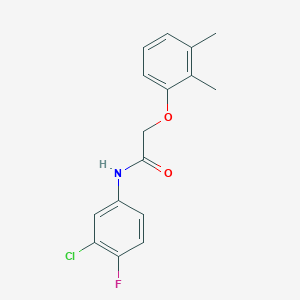
N-(6-methyl-2-pyridinyl)-2-thiophenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-methyl-2-pyridinyl)-2-thiophenesulfonamide, also known as NSC-750854, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer therapy. This compound belongs to the class of sulfonamide-based drugs, which are known for their diverse biological activities and therapeutic potential.
科学研究应用
N-(6-methyl-2-pyridinyl)-2-thiophenesulfonamide has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(6-methyl-2-pyridinyl)-2-thiophenesulfonamide has been shown to inhibit the activity of several enzymes that are involved in cancer progression, such as matrix metalloproteinases and histone deacetylases.
作用机制
The exact mechanism of action of N-(6-methyl-2-pyridinyl)-2-thiophenesulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of several enzymes that are involved in cancer progression. For example, N-(6-methyl-2-pyridinyl)-2-thiophenesulfonamide has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in the breakdown of extracellular matrix proteins. This inhibition can prevent the invasion and metastasis of cancer cells. N-(6-methyl-2-pyridinyl)-2-thiophenesulfonamide has also been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. This inhibition can lead to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
N-(6-methyl-2-pyridinyl)-2-thiophenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which can lead to the death of these cells. In addition, N-(6-methyl-2-pyridinyl)-2-thiophenesulfonamide has been shown to inhibit the activity of several enzymes that are involved in cancer progression, which can prevent the invasion and metastasis of cancer cells. However, N-(6-methyl-2-pyridinyl)-2-thiophenesulfonamide has also been shown to have some cytotoxic effects on normal cells, which can limit its therapeutic potential.
实验室实验的优点和局限性
N-(6-methyl-2-pyridinyl)-2-thiophenesulfonamide has several advantages for lab experiments. It can be easily synthesized in the laboratory and is relatively stable. In addition, it has been extensively studied for its potential applications in cancer therapy, which can provide a strong foundation for further research. However, N-(6-methyl-2-pyridinyl)-2-thiophenesulfonamide also has some limitations for lab experiments. It has some cytotoxic effects on normal cells, which can limit its therapeutic potential. In addition, the exact mechanism of action of N-(6-methyl-2-pyridinyl)-2-thiophenesulfonamide is not fully understood, which can make it difficult to design experiments to study its effects.
未来方向
There are several future directions for research on N-(6-methyl-2-pyridinyl)-2-thiophenesulfonamide. One direction is to further study its mechanism of action, which can provide insights into its potential therapeutic applications. Another direction is to study its effects in combination with other cancer therapies, such as chemotherapy and radiation therapy. This can provide a more comprehensive understanding of its potential applications in cancer therapy. Finally, future research can focus on developing more potent and selective inhibitors of the enzymes targeted by N-(6-methyl-2-pyridinyl)-2-thiophenesulfonamide, which can improve its therapeutic potential.
合成方法
N-(6-methyl-2-pyridinyl)-2-thiophenesulfonamide can be synthesized by reacting 6-methyl-2-pyridinylamine with 2-chloroethanesulfonyl chloride in the presence of a base. This reaction results in the formation of N-(6-methyl-2-pyridinyl)-2-ethanesulfonyl chloride, which can be further reacted with thiophenol to obtain N-(6-methyl-2-pyridinyl)-2-thiophenesulfonamide. The synthesis of this compound has been well documented in the literature and can be easily reproduced in the laboratory.
属性
IUPAC Name |
N-(6-methylpyridin-2-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S2/c1-8-4-2-5-9(11-8)12-16(13,14)10-6-3-7-15-10/h2-7H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLOLGWRKMDCTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methyl-2-pyridinyl)-2-thiophenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-({[(3-acetylphenyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B5707041.png)

![4-chloro-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5707056.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide](/img/structure/B5707059.png)


![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5707092.png)

![4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile](/img/structure/B5707107.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-1-naphthylurea](/img/structure/B5707133.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5707135.png)

![2-(2-chlorophenyl)-8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5707149.png)